Kenganthranol C

Description

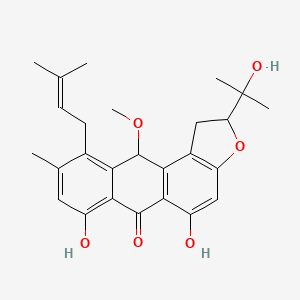

Kenganthranol C is a prenylated anthranol isolated primarily from the stem bark of Harungana madagascariensis, a medicinal plant native to Africa. Its chemical structure (C₂₆H₃₀O₆; molecular weight: 438.50 g/mol) features a benzofuran-naphthoquinone scaffold with hydroxyl, methoxy, methyl, and prenyl substituents (5,7-dihydroxy-2-(2-hydroxypropyl)-11-methoxy-9-methyl-10-(3-methylbut-2-enyl)-2,11-dihydro-1H-naphtho[3,2-e][1]benzofuran-6-one) . This compound exhibits diverse bioactivities, including α-glucosidase inhibition, antimicrobial properties, and interactions with multiple protein targets such as DNA repair enzymes, kinases, and receptors (e.g., DNA topoisomerase IIα, MAP kinase ERK2, and thyroid hormone receptor α) .

Properties

Molecular Formula |

C26H30O6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(2-hydroxypropan-2-yl)-11-methoxy-9-methyl-10-(3-methylbut-2-enyl)-2,11-dihydro-1H-naphtho[3,2-e][1]benzofuran-6-one |

InChI |

InChI=1S/C26H30O6/c1-12(2)7-8-14-13(3)9-16(27)22-20(14)25(31-6)21-15-10-19(26(4,5)30)32-18(15)11-17(28)23(21)24(22)29/h7,9,11,19,25,27-28,30H,8,10H2,1-6H3 |

InChI Key |

XIQDGAKRANNCDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1CC=C(C)C)C(C3=C(C2=O)C(=CC4=C3CC(O4)C(C)(C)O)O)OC)O |

Synonyms |

kenganthranol C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Insights :

- Methoxy and Methyl Groups: this compound’s methoxy group at C-11 and methyl at C-9 may enhance enzyme inhibition by stabilizing hydrophobic interactions with target proteins .

- Prenylation: Prenyl chains (e.g., 3-methylbut-2-enyl in this compound) are critical for α-glucosidase inhibition, as seen in Harunganol C (dimer) and Kenganthranol A .

- Dimerization: Harunganol C’s dimeric structure confers superior α-glucosidase inhibition compared to monomeric analogues .

2.2 Functional Comparisons

- α-Glucosidase Inhibition: this compound and A show comparable activity to the drug acarbose but with higher specificity . Harunganol C (IC₅₀: 5.1 μM) is 10× more potent than Kenganthranol A (IC₅₀: 8.2 μM), likely due to dimer-enhanced binding . Hemiketal-containing derivatives (e.g., Harunganol F) exhibit reduced activity, suggesting steric hindrance lowers efficacy .

- Antimicrobial Activity: this compound’s Gram-positive activity is less pronounced than Harunganin, which strongly inhibits Bacillus megaterium . Prenylated anthranols generally lack broad-spectrum antimicrobial effects, unlike non-prenylated xanthones (e.g., isogarcinol) .

- Antioxidant Capacity: Kenganthranol B (RSA₅₀: 21.93 μg) is less potent than isogarcinol (RSA₅₀: 1.01 μg), indicating hydroxylation patterns dictate radical scavenging .

- Stability and Reactivity: this compound’s stability contrasts with Harunganin, which undergoes thermal rearrangement in solution . Allylation studies show phenolic hydroxyls in Kenganthranol A resist chemical modification, preserving bioactivity .

2.3 Compounds from Other Species

- Kenganthranol F: Isolated from Psorospermum aurantiacum, this anthranol shares structural motifs with this compound but lacks methoxy groups, highlighting plant-specific biosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.